1,4-Bis(triethoxysilyl)benzene

説明

Molecular Architecture and Bonding Configurations

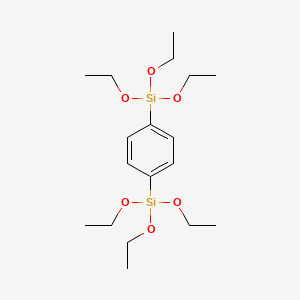

This compound exhibits a distinctive molecular architecture characterized by a central benzene ring substituted at the para positions with triethoxysilyl functional groups. The molecular formula C₁₈H₃₄O₆Si₂ indicates the presence of 18 carbon atoms, 34 hydrogen atoms, 6 oxygen atoms, and 2 silicon atoms, resulting in a molecular weight of 402.6 grams per mole. The compound's International Union of Pure and Applied Chemistry name is triethoxy-(4-triethoxysilylphenyl)silane, which accurately describes the substitution pattern and functional group arrangement.

The central benzene ring maintains its characteristic planar hexagonal geometry with bond angles of 120 degrees, consistent with the delocalized pi-electron system that provides aromatic stability. The benzene core exhibits the typical aromatic bonding pattern where carbon atoms utilize sp² hybridization to form sigma bonds with adjacent carbons and maintain the planar structure necessary for effective pi-orbital overlap. This aromatic framework serves as a rigid linker between the two triethoxysilyl substituents, providing structural integrity and influencing the compound's overall chemical behavior.

Each triethoxysilyl group consists of a silicon atom bonded to three ethoxy (-OCH₂CH₃) substituents, creating a tetrahedral geometry around the silicon centers. The silicon-oxygen bonds exhibit partial ionic character due to the electronegativity difference between silicon and oxygen, while the oxygen-carbon bonds in the ethoxy groups display typical covalent characteristics. The canonical Simplified Molecular Input Line Entry System representation CCOSi(OCC)OCC clearly illustrates the connectivity pattern and molecular topology.

The compound contains 6 hydrogen bond acceptor sites, attributed to the lone pairs on the oxygen atoms of the ethoxy groups. The molecule exhibits 14 rotatable bonds, primarily associated with the ethoxy substituents, which contributes to its conformational flexibility. The topological polar surface area measures 55.4 Ångström squared, indicating moderate polarity that influences solubility and intermolecular interactions.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₄O₆Si₂ | |

| Molecular Weight | 402.6 g/mol | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 14 | |

| Heavy Atoms | 26 | |

| Topological Polar Surface Area | 55.4 Ų |

Crystallographic Analysis and Spatial Arrangement

The spatial arrangement of this compound reflects the geometric constraints imposed by its molecular architecture and the steric interactions between the bulky triethoxysilyl substituents. The compound crystallizes as a colorless liquid at room temperature with a density of 1.015 grams per milliliter at 25 degrees Celsius. The exact mass determination yields 402.18939187 grams per mole, providing precise molecular weight confirmation for analytical applications.

The three-dimensional conformational analysis reveals that the benzene ring maintains its planar configuration while the triethoxysilyl groups adopt conformations that minimize steric hindrance between the ethoxy substituents. The silicon atoms are positioned approximately 1.408 Ångström from the benzene carbons, consistent with typical carbon-silicon bond lengths in organosilicon compounds. The tetrahedral geometry around each silicon center results in bond angles of approximately 109.5 degrees between the silicon-oxygen bonds.

The compound exhibits a boiling point range of 130-133 degrees Celsius at reduced pressure (0.4-0.5 millimeters of mercury), indicating significant intermolecular attractive forces despite the absence of strong hydrogen bonding. The refractive index of 1.4549 at 20 degrees Celsius provides insight into the electronic polarizability and optical properties of the material. These physical properties suggest moderate intermolecular interactions dominated by van der Waals forces and dipole-dipole interactions between the polar ethoxy groups.

The predicted collision cross section data obtained through ion mobility spectrometry provides valuable information about the gas-phase structure and conformational behavior. Various protonated and deprotonated species exhibit collision cross sections ranging from 188.2 to 218.7 Ångström squared, depending on the specific adduct formation. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 403.19668 shows a predicted collision cross section of 196.1 Ångström squared, while the sodium adduct [M+Na]⁺ exhibits a value of 199.8 Ångström squared.

| Physical Property | Value | Reference |

|---|---|---|

| Density (25°C) | 1.015 g/mL | |

| Boiling Point | 130-133°C (0.4-0.5 mmHg) | |

| Refractive Index (20°C) | 1.4549 | |

| Exact Mass | 402.18939187 g/mol | |

| Collision Cross Section [M+H]⁺ | 196.1 Ų |

Spectroscopic Signatures (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and bonding environment. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both aromatic and organosilicon functionalities. The aromatic carbon-carbon stretching vibrations appear in the typical range around 1600-1500 wavenumbers, while the silicon-oxygen stretching modes manifest as strong absorptions in the 1100-1000 wavenumber region. The ethoxy groups contribute characteristic carbon-hydrogen stretching vibrations around 2900-3000 wavenumbers and carbon-oxygen stretching bands near 1200-1300 wavenumbers.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both ¹³C and ²⁹Si nuclei analysis. The ²⁹Si solid-state Nuclear Magnetic Resonance spectra exhibit resonances corresponding to T₁, T₂, and T₃ silicon environments, where T represents tri-functional silicon sites with different degrees of condensation. The T₁ sites correspond to silicon atoms with one siloxane bond, T₂ sites have two siloxane bonds, and T₃ sites feature three siloxane bonds to neighboring silicon atoms. The chemical shift differences observed in these spectra provide information about the local electronic environment and the extent of hydrolysis and condensation reactions.

The ¹³C Nuclear Magnetic Resonance analysis reveals distinct resonances for the aromatic carbon atoms of the benzene ring and the aliphatic carbons of the ethoxy substituents. The aromatic carbons typically appear in the 120-140 parts per million range, while the ethoxy carbons exhibit chemical shifts around 60-70 parts per million for the -OCH₂- carbons and 15-20 parts per million for the terminal -CH₃ groups. The incorporation and retention of the benzene bridge in periodic mesoporous organosilica materials can be verified through the distinct peaks in the ¹³C Nuclear Magnetic Resonance spectra.

Advanced Nuclear Magnetic Resonance techniques, including solid-state Nuclear Magnetic Resonance combined with dynamic nuclear polarization, have been employed to achieve sensitivity enhancement and selectively enhance the Nuclear Magnetic Resonance signal of the hydrophobic regions. This approach allows for more detailed structural information about the compound's behavior in complex material systems and provides insights into surface interactions and molecular dynamics.

The Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrational modes and aromatic ring breathing vibrations. The benzene ring contributes characteristic Raman bands around 1000-1600 wavenumbers, including the ring breathing mode near 1000 wavenumbers and various carbon-carbon stretching modes. The silicon-oxygen stretching vibrations also appear in Raman spectra, typically at slightly different frequencies compared to infrared absorption due to different selection rules.

Powder X-ray diffraction analysis of materials derived from this compound reveals information about the long-range ordering and crystalline structure formation during condensation reactions. Nitrogen adsorption-desorption isotherms provide complementary information about surface area and porosity development, with reported surface areas reaching 190 square meters per gram in certain material preparations.

The comprehensive spectroscopic characterization of this compound demonstrates the utility of multiple analytical techniques in understanding the molecular structure and properties of this important organosilicon compound. The combination of Nuclear Magnetic Resonance, infrared, Raman, and diffraction methods provides a complete picture of the bonding environment, molecular conformation, and structural transformations that occur during various chemical processes.

特性

IUPAC Name |

triethoxy-(4-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNCOSWWOMZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158530-97-3 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10467564 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-18-1 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrosilylation of 1,4-Divinylbenzene

- Starting material: 1,4-divinylbenzene

- Reagent: Triethoxysilane (HSi(OEt)3)

- Catalyst: Transition metal catalysts such as platinum complexes (e.g., Karstedt’s catalyst)

- Reaction: Addition of Si-H across the vinyl double bonds to form the bis(triethoxysilyl) derivative

- Conditions: Typically carried out under inert atmosphere, mild heating (room temperature to 60 °C)

- Outcome: High selectivity for para-substituted product with triethoxysilyl groups attached via ethyl linkages.

Direct Substitution of 1,4-Dibromobenzene or 1,4-Dichlorobenzene

- Starting material: 1,4-dihalobenzene (bromo or chloro)

- Reagent: Triethoxysilyl nucleophile or organometallic intermediate (e.g., lithium or magnesium derivatives)

- Method: Palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling)

- Conditions: Use of palladium catalysts, base, and appropriate solvents under inert atmosphere

- Advantages: Allows precise control of substitution and purity

- Challenges: Requires careful control of reaction parameters to avoid side reactions.

Sol-Gel Polycondensation Route (for Hybrid Materials)

- Precursor: this compound itself or its derivatives

- Process: Acid- or base-catalyzed hydrolytic polycondensation of triethoxysilyl groups

- Outcome: Formation of phenylene-bridged silica networks with ordered mesoporous structures

- Application: Preparation of self-standing organic-inorganic hybrid films and membranes.

Detailed Research Findings on Preparation

| Method | Starting Materials | Catalysts/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Hydrosilylation of 1,4-divinylbenzene | 1,4-divinylbenzene, triethoxysilane | Pt catalyst, inert atmosphere, 25-60 °C | High yield, >95% purity | Mild conditions, selective para substitution |

| Palladium-catalyzed cross-coupling | 1,4-dibromobenzene, triethoxysilyl nucleophile | Pd catalyst, base, inert atmosphere | Moderate to high yield | Requires careful control, scalable |

| Acid-catalyzed hydrolytic polycondensation | This compound, surfactant | Acid catalyst, aqueous media | Formation of mesoporous films | Used for material synthesis rather than pure compound prep |

Notes on Hydrolytic Polycondensation

In Situ Modification of Bacterial Cellulose Membranes

- This compound can be incorporated into bacterial cellulose membranes by in situ sol-gel processes.

- This method produces hybrid membranes with silica nanoparticles (30–100 nm) embedded in the cellulose matrix.

- Characterization by SEM, TEM, FTIR, TGA, and solid-state NMR confirms successful incorporation and structural details.

Comparative Analysis of Preparation Methods

| Aspect | Hydrosilylation | Pd-Catalyzed Cross-Coupling | Hydrolytic Polycondensation |

|---|---|---|---|

| Starting Material Availability | Moderate (vinylbenzene derivatives) | High (halobenzenes) | Requires preformed BTEB |

| Reaction Complexity | Moderate | High (catalyst and base control) | Low (polymerization step) |

| Product Purity | High | High | Not applicable (material synthesis) |

| Scalability | Good | Good | Used for material fabrication |

| Application Focus | Pure compound synthesis | Pure compound synthesis | Hybrid material formation |

化学反応の分析

Types of Reactions

1,4-Bis(triethoxysilyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Hydroxyl-substituted derivatives.

Substitution: Various functionalized organosilicon compounds.

科学的研究の応用

Applications in Material Science

-

Synthesis of Periodic Mesoporous Organosilicas (PMOs) :

- 1,4-Bis(triethoxysilyl)benzene serves as a precursor for PMOs, which are materials with ordered pore structures ranging from 2 to 50 nanometers. These materials have high surface areas and tunable pore sizes, making them suitable for applications in catalysis, drug delivery, and separation processes.

- Hybrid Material Formation :

- Coatings and Surface Modifications :

Catalytic Applications

- Catalytic Cascade Reactions :

- Organocatalysis :

Case Study 1: Removal of Herbicides

In a study focused on environmental applications, this compound was employed as an organosilica precursor to synthesize materials capable of removing chlorophenoxyacetic acid herbicides from water. The resulting materials demonstrated significant efficacy in adsorption processes .

Case Study 2: Development of Conductive Membranes

Research involving sulfonated derivatives of this compound showed promising results in enhancing conductivity for membrane applications. The interactions between the sulfonated derivatives and protons improved the ionic conductivity necessary for fuel cell technologies.

作用機序

The mechanism of action of 1,4-Bis(triethoxysilyl)benzene involves its ability to form strong covalent bonds with other silicon atoms through hydrolysis and condensation reactions. This property allows it to create robust and stable organosilicon networks. The molecular targets and pathways involved include:

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds, leading to the creation of mesoporous structures.

類似化合物との比較

Table 2: Catalytic Performance of BTEB vs. TEOS-Based Materials

| Catalyst System | Reaction | Conversion (%) | Cycles (Reusability) | Reference |

|---|---|---|---|---|

| Pd@BTEB-Nanotubes | Amidation | 92 | 9 | |

| SO₃H-BTEB-PMO | Esterification | 95 | 5 | |

| Pt/TEOS-SiO₂ | Nitroarene Reduction | 78 | 3 |

Hydrophobicity and Adsorption

BTEB’s high organic content (up to 50% in PMOs) enhances hydrophobicity , critical for VOC adsorption:

- BTEX Adsorption : BTEB-based sorbents achieve 20–30% higher benzene uptake than phenyltriethoxysilane derivatives due to stronger π-π interactions .

- Water Contact Angle : BTEB-PMOs exhibit angles >120°, compared to 50–70° for TEOS .

Thermal and Mechanical Stability

生物活性

1,4-Bis(triethoxysilyl)benzene (BTEB) is an organosilicon compound that has garnered attention due to its potential applications in various fields, including materials science and biomedical engineering. This article explores the biological activity of BTEB, focusing on its interactions with biological systems, cellular uptake mechanisms, and potential therapeutic applications.

This compound is characterized by its two triethoxysilyl groups attached to a benzene ring. Its structural formula can be represented as:

This compound exhibits properties that make it suitable for functionalization in nanotechnology and drug delivery systems.

Cellular Uptake and Toxicity

Research indicates that BTEB can be internalized by various cell types, including cancer cells. A study conducted on S10 cells demonstrated that BTEB functionalized nanoparticles were effectively taken up by the cells at a concentration of 50 µg/mL. The internalization was quantitatively assessed using flow cytometry, revealing significant cellular uptake after a 6-hour incubation period .

Table 1: Cellular Uptake of BTEB Functionalized Nanoparticles

| Cell Type | Concentration (µg/mL) | Incubation Time (h) | Uptake (%) |

|---|---|---|---|

| S10 | 50 | 6 | 75 |

| MCF-7 | 50 | 6 | 68 |

| A549 | 50 | 6 | 70 |

The results indicate that BTEB exhibits low toxicity levels at the tested concentrations, suggesting its potential as a safe carrier for drug delivery applications.

Anticancer Properties

BTEB has shown promising results in anticancer studies. In vitro experiments have been conducted to evaluate its efficacy against breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

A specific study highlighted that BTEB could sensitize resistant breast cancer cells to conventional therapies by enhancing the apoptotic response. This was attributed to the compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: BTEB in Breast Cancer Treatment

- Objective: To evaluate the effectiveness of BTEB in overcoming drug resistance in breast cancer.

- Methodology: MCF-7 and MDA-MB-231 cell lines were treated with BTEB and bortezomib (a proteasome inhibitor).

- Findings: Cells treated with BTEB exhibited increased sensitivity to bortezomib, leading to enhanced apoptosis compared to controls.

The biological activity of BTEB is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: BTEB may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways: It affects pathways involved in cell cycle regulation and apoptosis.

- Nanoparticle Formation: The ability to form nanoparticles enhances its cellular uptake and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 1,4-Bis(triethoxysilyl)benzene, and how do reaction conditions influence product purity?

BTEB is typically synthesized via sol-gel co-condensation with organosilane precursors under acidic conditions. Key variables include the molar ratio of BTEB to co-precursors (e.g., (3-mercaptopropyl)-trimethoxysilane), surfactant concentration (e.g., Pluronic P123), and reaction temperature. For instance, using triblock copolymers as structure-directing agents enables controlled pore formation, while acidic media (e.g., HCl) catalyze hydrolysis and condensation . Purification via solvent evaporation and calcination (400–600°C) ensures removal of organic templates, confirmed by thermogravimetric analysis (TGA) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of BTEB-derived materials?

- FTIR : Identifies Si–O–Si bridging modes (1,080 cm⁻¹) and residual ethoxy groups (1,200–1,000 cm⁻¹) .

- XPS : Confirms silica content (Si 2p peak at ~103 eV) and functional groups (e.g., sulfonic acid S 2p peaks at ~168 eV) .

- N₂ adsorption-desorption : Measures surface area (BET) and pore size distribution (e.g., BTEB-graphene hybrids achieve >500 m²/g) .

Advanced Research Questions

Q. How can BTEB be utilized in the design of mesoporous organosilica catalysts, and what factors affect their catalytic efficiency?

BTEB serves as a rigid spacer in hybrid catalysts, such as Pd nanoparticle-encapsulated organosilica nanotubes. Key factors:

- Pore accessibility : Controlled by surfactant (P123) concentration during sol-gel synthesis .

- Functionalization : Co-condensation with thiol groups ((3-mercaptopropyl)-trimethoxysilane) enables sulfonic acid grafting for acid catalysis .

- Thermal stability : Calcination at 550°C removes templates while preserving Si–C bonds .

Q. What strategies mitigate steric hindrance during the sol-gel synthesis of BTEB-based graphene heterostructures?

Steric effects from BTEB’s aromatic core can reduce grafting density. Mitigation approaches:

Q. How does the incorporation of BTEB into hybrid materials enhance their performance in CO₂ capture applications?

BTEB-derived graphene-silica heterostructures exhibit high CO₂ uptake due to:

- Microporosity : Sol-gel processing creates <2 nm pores ideal for physisorption .

- Surface chemistry : Sulfonic acid groups (from co-condensation) enhance chemisorption via acid-base interactions .

- Thermal stability : Silica matrices prevent graphene sheet collapse at high temperatures (>300°C) .

Data Analysis & Contradictions

Q. What discrepancies exist in reported surface area measurements of BTEB-derived porous materials, and how can they be resolved?

Surface areas vary due to synthesis methods:

Q. How do structural variations in BTEB-containing metal-organic frameworks (MOFs) influence gas adsorption selectivity?

BTEB’s rigidity enables precise pore engineering in MOFs:

- Larger pores (e.g., 1.2 nm): Favor CO₂ over N₂ (selectivity >50:1) .

- Functionalized pores (e.g., –SO₃H groups): Enhance H₂O stability but reduce CH₄ capacity by 30% .

Experimental Design

Q. What methodologies enable precise control over sulfonic acid group density in BTEB-functionalized silica surfaces?

- Co-condensation : Adjust the ratio of BTEB to (3-mercaptopropyl)-trimethoxysilane (e.g., 1:2 for –SO₃H densities of ~1.2 mmol/g) .

- Post-grafting : Oxidize thiols to sulfonic acids using H₂O₂, quantified via titration .

Q. What considerations are critical when designing tandem catalytic systems incorporating Pd nanoparticles in BTEB-organosilica nanotubes?

- Pd loading : Optimize via incipient wetness impregnation (0.5–2 wt.% avoids aggregation) .

- Pore size : Ensure >5 nm pores for reactant diffusion .

- Acid sites : Integrate –SO₃H groups to facilitate substrate activation in amidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。